molecular formula C7H6ClFO2S B1296305 3-Chloro-4-methylbenzenesulfonyl fluoride CAS No. 25300-22-5

3-Chloro-4-methylbenzenesulfonyl fluoride

Cat. No. B1296305
CAS RN: 25300-22-5
M. Wt: 208.64 g/mol
InChI Key: GMIYUPVDARXJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 . It is used in research and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClFO2S/c1-5-2-3-6 (4-7 (5)8)12 (9,10)11/h2-4H,1H3 . The SMILES string representation is ClC1=C ©C=CC (S (=O) (F)=O)=C1 .

Scientific Research Applications

Adsorption and Fluoride Removal Technologies

Research has shown that adsorption processes are widely used for the removal of fluoride from aqueous solutions, owing to their cost-effectiveness and simplicity in design and operation. Various adsorbents, including oxides, hydroxides, carbonaceous materials, and industrial by-products, have been explored for their fluoride removal capabilities. Studies like those by Habuda-Stanić et al. (2014) and Loganathan et al. (2013) have highlighted the efficiency of different adsorbents under various conditions, emphasizing the significance of this approach in water treatment technologies (Habuda-Stanić, Ergović Ravančić, & Flanagan, 2014); (Loganathan, Vigneswaran, Kandasamy, & Naidu, 2013).

Fluorinated Compounds in Medicinal Chemistry

The synthesis and study of fluorinated compounds are crucial in the development of pharmaceuticals and agrochemicals, given the unique reactivity and stability conferred by the C-F bond. The work of Johnson et al. (2020) delves into the metabolic and pharmaceutical aspects of fluorinated compounds, exploring how fluorine affects the physicochemical properties of drugs and their metabolic pathways. This research underscores the role of 3-Chloro-4-methylbenzenesulfonyl fluoride in facilitating the synthesis of fluorinated motifs, which are pivotal in drug design and development (Johnson, Shu, Zhuo, & Meanwell, 2020).

Environmental and Health Impact Studies

The environmental and health impacts of fluoride have been a topic of considerable research interest. Studies such as those by Peckham and Awofeso (2014) and Prystupa (2011) have critically reviewed the physiological effects of ingested fluoride, pointing out the controversies surrounding water fluoridation and its potential to cause major adverse human health problems. These insights are vital for understanding the broader implications of fluoride in public health and environmental safety (Peckham & Awofeso, 2014); (Prystupa, 2011).

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with serine proteases, where it acts as an irreversible inhibitor by forming a covalent bond with the serine residue in the active site of the enzyme . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in various cellular processes such as digestion, immune response, and blood coagulation . By inhibiting these enzymes, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in certain cell types by disrupting the balance of proteolytic activity within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition . This inhibition prevents the enzyme from catalyzing its substrate, thereby blocking the proteolytic activity. Additionally, this compound can interact with other biomolecules, such as nucleic acids, through its sulfonyl fluoride motif, facilitating the assembly of -SO2- linked small molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to sustained inhibition of serine proteases and subsequent cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve effective enzyme inhibition, but exceeding this threshold can result in toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as serine proteases . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, its sulfonyl fluoride motif allows it to interact with other biomolecules, potentially influencing other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with target enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .

properties

IUPAC Name

3-chloro-4-methylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIYUPVDARXJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300668
Record name 3-chloro-4-methylbenzenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25300-22-5
Record name NSC138272
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Record name 3-chloro-4-methylbenzenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25300-22-5
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